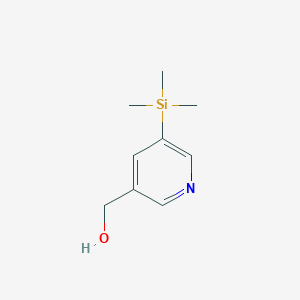

3-Pyridinemethanol,5-(trimethylsilyl)-(9CI)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Pyridinemethanol,5-(trimethylsilyl)-(9CI) is an organosilicon compound that features a pyridine ring substituted with a trimethylsilyl group at the 5-position and a hydroxymethyl group at the 3-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Pyridinemethanol,5-(trimethylsilyl)-(9CI) typically involves the following steps:

Starting Material: The synthesis begins with the commercially available 3-hydroxymethylpyridine.

Silylation Reaction: The hydroxymethyl group is protected by converting it into a trimethylsilyl ether using trimethylsilyl chloride and a base such as triethylamine.

Substitution Reaction: The protected intermediate undergoes a substitution reaction with a suitable reagent to introduce the trimethylsilyl group at the 5-position of the pyridine ring.

Deprotection: The final step involves deprotecting the hydroxymethyl group to yield 3-Pyridinemethanol,5-(trimethylsilyl)-(9CI).

Industrial Production Methods: Industrial production of 3-Pyridinemethanol,5-(trimethylsilyl)-(9CI) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions: 3-Pyridinemethanol,5-(trimethylsilyl)-(9CI) can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alcohol or amine.

Substitution: The trimethylsilyl group can be substituted with other functional groups using suitable reagents.

Common Reagents and Conditions:

Oxidation: Reagents such as chromium trioxide or potassium permanganate can be used under acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.

Substitution: Reagents such as halogens or organometallic compounds can be used under controlled conditions.

Major Products:

Oxidation: Formation of (5-Trimethylsilylpyridin-3-yl)aldehyde or (5-Trimethylsilylpyridin-3-yl)carboxylic acid.

Reduction: Formation of 3-Pyridinemethanol,5-(trimethylsilyl)-(9CI) or (5-Trimethylsilylpyridin-3-yl)amine.

Substitution: Formation of various substituted pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

3-Pyridinemethanol,5-(trimethylsilyl)-(9CI) has several scientific research applications, including:

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Material Science: It is used in the development of novel materials with unique properties.

Biological Studies: It is investigated for its potential biological activities and interactions with biomolecules.

Medicinal Chemistry: It is explored for its potential therapeutic applications and as a precursor for drug development.

Wirkmechanismus

The mechanism of action of 3-Pyridinemethanol,5-(trimethylsilyl)-(9CI) involves its interaction with specific molecular targets and pathways. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The hydroxymethyl group can participate in hydrogen bonding and other interactions with target molecules, influencing the compound’s biological activity.

Vergleich Mit ähnlichen Verbindungen

3-Pyridinemethanol,5-(trimethylsilyl)-(9CI) can be compared with other similar compounds, such as:

(5-Trimethylsilylpyridin-2-yl)methanol: Similar structure but with the trimethylsilyl group at the 2-position.

(5-Trimethylsilylpyridin-4-yl)methanol: Similar structure but with the trimethylsilyl group at the 4-position.

(5-Trimethylsilylpyridin-3-yl)ethanol: Similar structure but with an ethyl group instead of a hydroxymethyl group.

The uniqueness of 3-Pyridinemethanol,5-(trimethylsilyl)-(9CI) lies in its specific substitution pattern, which can influence its reactivity and interactions with other molecules.

Biologische Aktivität

3-Pyridinemethanol, 5-(trimethylsilyl)-(9CI) is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

The synthesis of 3-Pyridinemethanol, 5-(trimethylsilyl)-(9CI) typically involves several key steps:

- Starting Material : The process begins with 3-hydroxymethylpyridine.

- Silylation Reaction : The hydroxymethyl group is converted into a trimethylsilyl ether using trimethylsilyl chloride and a base (e.g., triethylamine).

- Substitution Reaction : A substitution reaction introduces the trimethylsilyl group at the 5-position of the pyridine ring.

- Deprotection : The final step involves deprotecting the hydroxymethyl group to yield the target compound.

This compound is characterized by its increased lipophilicity due to the trimethylsilyl group, which enhances its ability to cross biological membranes.

Biological Activity

Research indicates that 3-Pyridinemethanol, 5-(trimethylsilyl)-(9CI) exhibits a range of biological activities, including:

- Antimicrobial Properties : The compound has been evaluated for its antibacterial activity against various pathogens. For example, derivatives of pyridine compounds have shown significant inhibitory effects against Staphylococcus aureus and Streptococcus pneumoniae, suggesting potential applications in treating bacterial infections .

- Mechanism of Action : The mechanism involves interaction with specific molecular targets, likely through hydrogen bonding facilitated by the hydroxymethyl group. This interaction may influence various biological pathways, including those related to antimicrobial resistance .

Antibacterial Activity

A study focusing on related pyridine derivatives demonstrated that modifications in structure could significantly enhance antibacterial activity. Compounds similar to 3-Pyridinemethanol were synthesized and tested for their minimum inhibitory concentrations (MIC). Notably, some derivatives exhibited MIC values in the low microgram range against resistant strains of bacteria .

| Compound | MIC (µg/ml) | Target Organism |

|---|---|---|

| 21d | 0.5 | Streptococcus pneumoniae |

| 17g | Low | Staphylococcus aureus |

Biofilm Inhibition

In addition to direct antibacterial activity, some studies have highlighted the compound's potential in biofilm inhibition. Biofilms are protective layers formed by bacterial colonies that complicate treatment efforts. Compounds derived from pyridine structures have shown promising results in reducing biofilm formation in various bacterial species .

Comparative Analysis

When compared to similar compounds such as (5-Trimethylsilylpyridin-2-yl)methanol and (5-Trimethylsilylpyridin-4-yl)methanol, 3-Pyridinemethanol, 5-(trimethylsilyl)-(9CI) demonstrates unique reactivity patterns due to its specific substitution at the 5-position. This specificity can influence both its pharmacological profile and interaction with biological systems .

| Compound | Position of Trimethylsilyl | Biological Activity |

|---|---|---|

| 3-Pyridinemethanol,5-(trimethylsilyl)-(9CI) | 5 | Antimicrobial, biofilm inhibition |

| (5-Trimethylsilylpyridin-2-yl)methanol | 2 | Moderate antibacterial activity |

| (5-Trimethylsilylpyridin-4-yl)methanol | 4 | Low antibacterial activity |

Eigenschaften

IUPAC Name |

(5-trimethylsilylpyridin-3-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NOSi/c1-12(2,3)9-4-8(7-11)5-10-6-9/h4-6,11H,7H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXHGKYDBFAKBPL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=CN=CC(=C1)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NOSi |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.